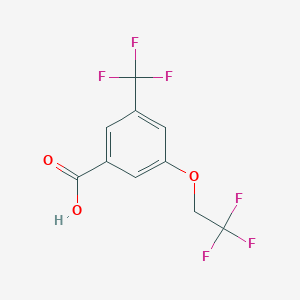

3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzoic acid, also known as TFTA, is a trifluoromethylbenzoic acid derivative that has been widely studied for its potential applications in scientific research. TFTA has been found to have a number of unique properties, including its ability to serve as a substrate for enzymes, its ability to inhibit certain biochemical pathways, and its ability to be used as an intermediate in the synthesis of other compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Spectral Characterization

- Research has shown that trifluoromethyl benzoic acids can be synthesized through reactions involving n-butyllithium and carbon dioxide, providing valuable insights into the chemical properties and spectral data of these compounds (Filler et al., 1991).

Photophysical Properties in Coordination Polymers

- A study on aromatic carboxylic acids, which are structurally related to trifluoromethyl benzoic acids, demonstrated their use in lanthanide coordination compounds. These compounds exhibit interesting photophysical properties and are relevant in the context of materials science (Sivakumar et al., 2011).

Applications in Liquid Crystal Science

- In the field of liquid crystal science, research involving benzoic acid derivatives has led to the development of materials with unique liquid crystalline phases. These materials demonstrate the potential for trifluoromethyl benzoic acids in advanced material applications (Percec et al., 1996).

Structure-Metabolism Relationships

- A study on the metabolism of substituted benzoic acids in rats, including trifluoromethyl derivatives, provides valuable insights into the physicochemical properties influencing metabolism. This is crucial for understanding the biological interactions of these compounds (Ghauri et al., 1992).

Polymers and Nanopillars Development

- Research into the complexation of benzoic acid derivatives with dipyridyl compounds has led to the creation of polymers with unique structures, indicating potential applications in nanotechnology (Kishikawa et al., 2008).

Inorganic-Organic Hybrid Frameworks

- Studies have shown that tris(carboxymethoxy)benzoic acids can form inorganic-organic hybrid frameworks. These frameworks exhibit fascinating photophysical and magnetic properties, suggesting applications in material science (Yang et al., 2015).

Supramolecular Chemistry and Mesophases

- Supramolecular columns formed from polymers and model compounds containing tapered groups, including trifluoromethyl benzoic acid derivatives, have been synthesized. These have applications in the design of new types of mesophases (Johansson et al., 1996).

Mesophase Stabilization in Macromolecules

- Research on the stabilization of hexagonal columnar mesophases in macromolecules has highlighted the role of trifluoromethyl groups in enhancing stability, which is significant for the development of advanced materials (Percec et al., 1995).

Propiedades

IUPAC Name |

3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O3/c11-9(12,13)4-19-7-2-5(8(17)18)1-6(3-7)10(14,15)16/h1-3H,4H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVIMKLWUBCGSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)OCC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

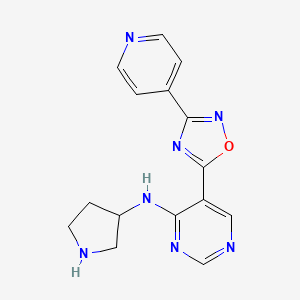

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2436368.png)

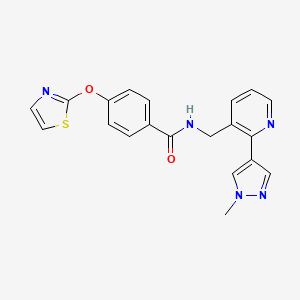

![4-[(4-fluorophenyl)methyl]-1-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2436370.png)

![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2436376.png)

![2-(4-((8-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)amino)-1H-pyrazol-1-YL)acetic acid](/img/structure/B2436388.png)